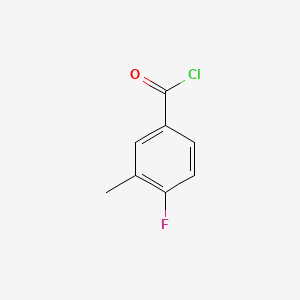

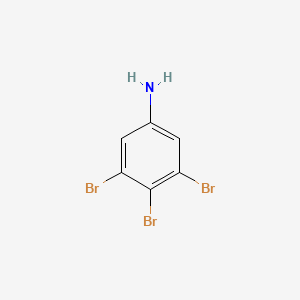

3,4,5-Tribromoaniline

Übersicht

Beschreibung

Molecular Structure Analysis

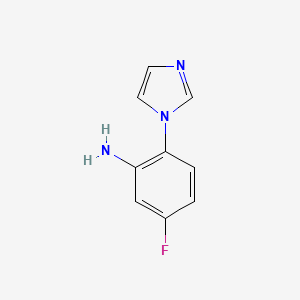

The InChI code for 3,4,5-Tribromoaniline is 1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3,4,5-Tribromoaniline has a density of 2.351g/cm3 . It has a boiling point of 340ºC at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3,4,5-Tribromoaniline has been investigated for its potential in the synthesis of various chemical compounds. For example, its derivatives have been used in the Skraup-type synthesis of bromoquinolines and methoxyquinolines. These intermediates are then converted into 3-bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8, demonstrating its versatility in organic synthesis (Lamberth et al., 2014). Additionally, 3,4,5-tribromo-cyclopentene, synthesized from monobromide and dibromide of cyclopentene allylic, has been proposed as an intermediate for the synthesis of novel reactive dyes or simultaneous tanning-dyeing agents for leather, indicating its potential applications in material science (Ding Ke-yi, 2012).

Analytical Chemistry and Spectroscopy

In analytical chemistry, 3,4,5-Tribromoaniline has been a subject of study for its structural and spectroscopic properties. A comparative electronic and spectroscopic analysis of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline was carried out using theoretical and experimental techniques. The study showed that the size of the halogen substituents plays a crucial role in determining the electronic and structural properties of these compounds, which is essential for understanding their behavior in various chemical environments (Haruna et al., 2016).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of 3,4,5-Tribromoaniline, such as 1,2,4-triazoles, have been explored for their potential biological activities. Research into the synthesis and biological evaluation of these compounds is ongoing, as they are considered promising candidates for developing new pharmaceuticals due to their low toxicity and high efficacy (Riyadh & Gomha, 2020).

Environmental and Safety Studies

Studies on the combustion of 2,4,6-tribromoaniline and its derivatives have been conducted to understand the formation of toxic products under certain conditions. This is crucial for assessing the environmental and safety aspects of using these compounds in various industrial applications (Bindra & Narang, 1995).

Safety and Hazards

3,4,5-Tribromoaniline is classified as a dangerous substance. Hazard statements associated with it include H302, H311, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .

Wirkmechanismus

Mode of Action

3,4,5-Tribromoaniline, like other anilines, undergoes reactions such as diazotization . In this process, the compound is converted into a diazonium salt, which can easily decompose under acidic conditions . The resulting product can further react with other compounds, leading to a variety of changes at the molecular level .

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including nucleophilic substitution and nitroarene reduction . These reactions can influence a range of biochemical pathways, depending on the specific context and environment.

Result of Action

The compound’s ability to undergo diazotization and form diazonium salts suggests that it can induce significant changes at the molecular level . These changes can potentially influence cellular processes, although the specifics would depend on the context and environment.

Action Environment

The action, efficacy, and stability of 3,4,5-Tribromoaniline can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ability to undergo diazotization . Similarly, the presence of other compounds can influence the reactions that 3,4,5-Tribromoaniline participates in .

Eigenschaften

IUPAC Name |

3,4,5-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBYYZKYMWMKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209732 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Tribromoaniline | |

CAS RN |

609-16-5 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.